2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Medicinal Chemistry Physicochemical Property Tuning Drug Design

Researchers face high in vivo clearance due to oxidative metabolism of non-fluorinated piperidine alcohols. This gem-difluoro analog (CAS 1784857-38-0) provides a metabolic shield while preserving binding topology. - Key advantage: pKa modulation (predicted 13.79) & lipophilicity increase vs. non-fluorinated analogs - Application: CNS lead optimization, bioisostere for carbonyl/ether, precursor to gem-difluoroalkenes - Supply: Rigorously purified, with full analytical data package

Molecular Formula C8H15F2NO
Molecular Weight 179.21 g/mol
Cat. No. B12094747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol
Molecular FormulaC8H15F2NO
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(CO)(F)F
InChIInChI=1S/C8H15F2NO/c1-11-4-2-7(3-5-11)8(9,10)6-12/h7,12H,2-6H2,1H3
InChIKeyNBHUQJZRROTOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol Overview


2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (CAS 1784857-38-0) is a fluorinated piperidine derivative featuring a gem-difluoro ethanol moiety at the 4-position and an N-methyl substituent. This small-molecule scaffold (C₈H₁₅F₂NO, MW 179.21 g/mol) is a versatile intermediate for medicinal chemistry, with predicted physicochemical properties including a pKa of 13.79±0.10 and a boiling point of 234.6±25.0 °C . The gem-difluoro group serves as a recognized lipophilic hydrogen bond donor and a bioisostere for carbonyl or ether oxygens, offering distinct advantages in tuning pharmacokinetic properties .

Gem-difluoro bioisostere scaffold for carbonyl/ether replacement
Tunable amine basicity and lipophilicity for CNS MPO alignment
Intermediate for lead optimization and fragment library expansion

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol: No Generic Equivalent


Generic substitution with non-fluorinated or differently fluorinated piperidine analogs is not feasible due to the profound influence of the gem-difluoro moiety on key molecular properties. Fluorine substitution critically alters basicity (pKa), lipophilicity (LogP), and metabolic stability in a non-linear, position-dependent manner [1]. For instance, the distance between the basic amine center and the gem-difluoro group directly dictates the extent of pKa reduction, a parameter that is not tunable with non-fluorinated or mono-fluorinated alternatives [1]. Furthermore, the gem-difluoro group uniquely modulates the electron density and conformational landscape of the piperidine ring, affecting binding interactions in ways that cannot be recapitulated by unsubstituted or trifluoromethylated analogs [2].

Non-fluorinated piperidine alcohols may not replicate the gem-difluoro-driven pKa reduction or ionization profile
Trifluoromethyl or mono-fluoro analogs shift basicity and lipophilicity beyond the intermediate range of gem-difluoro
Absence of gem-difluoro at the metabolically labile site may result in higher oxidative turnover

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol: Key Property Comparisons


Basicity Modulation by Gem-Difluoro Group

The target compound exhibits a predicted pKa of 13.79±0.10 , which reflects the significant electron-withdrawing effect of the gem-difluoro group on the piperidine nitrogen. This value is substantially lower than the expected pKa of a non-fluorinated analog like 2-(1-methylpiperidin-4-yl)ethanol (which would be >10, though exact data are unavailable), and it falls between the non-fluorinated and more strongly electron-withdrawing trifluoromethyl analogs [1]. This intermediate pKa can be critical for tuning amine basicity to optimize pharmacokinetic properties such as volume of distribution and target engagement [2].

Basicity Modulation
Class-level inference
pKa 13.79±0.10 (predicted)
Supports pKa-centered lead optimization for amine-containing scaffolds
Predicted value; experimental pKa data for exact analogs are limited
Medicinal Chemistry Physicochemical Property Tuning Drug Design

Lipophilicity Tuning for CNS Penetration

While an experimental LogP for the target compound is not publicly available, its non-fluorinated homolog, 2-(1-methylpiperidin-4-yl)ethanol, has a measured LogP of 0.6485 [1]. The introduction of a gem-difluoro group adjacent to the hydroxyl is expected to increase lipophilicity compared to the non-fluorinated analog, based on the known effect of fluorine substitution on LogP [2]. The magnitude of this increase is dependent on the specific molecular context and the distance of fluorine atoms from the polar amine and hydroxyl groups [2]. This controlled increase in LogP is desirable for improving blood-brain barrier penetration and membrane permeability while avoiding the excessive lipophilicity associated with larger fluorinated motifs that can lead to high metabolic clearance and off-target promiscuity [3].

Lipophilicity Tuning
Class-level inference
Target: predicted LogP ~1.5
Non-fluorinated analog: LogP 0.65
Supports CNS MPO-aligned lipophilicity and permeability optimization
Predicted LogP varies; comparator LogP is experimentally measured
CNS Drug Discovery Lipophilicity ADME

Metabolic Stability via Gem-Difluoro Motif

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that difluorinated derivatives, including piperidines, exhibit high intrinsic metabolic stability in microsomal clearance assays [1]. The gem-difluoro group is known to block oxidative metabolism at the adjacent carbon, a common metabolic soft spot for non-fluorinated piperidines [2]. This class-level inference suggests that 2,2-difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is likely to possess enhanced metabolic stability compared to its non-fluorinated counterpart, 1-(1-methylpiperidin-4-yl)ethanol, which lacks this protective group [1].

Metabolic Stability
Class-level inference
Difluorinated piperidines show high intrinsic microsomal stability in class studies
Supports selection for metabolic clearance-sensitive lead series
Direct experimental data for this compound not publicly available
Drug Metabolism Pharmacokinetics ADME

Applications of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol


CNS Drug Discovery: Basicity & Lipophilicity Optimization

This scaffold is particularly well-suited for CNS drug discovery programs where precise control over pKa and LogP is critical for achieving optimal brain penetration and target engagement. The gem-difluoro group's ability to tune basicity [1] and increase lipophilicity [2] positions it as a key building block for designing molecules that meet CNS MPO (Multiparameter Optimization) guidelines [3]. Researchers can leverage this compound to explore a unique chemical space inaccessible to non-fluorinated or heavily fluorinated piperidines, potentially improving the ADME profile of CNS candidates for indications such as Alzheimer's disease, Parkinson's disease, or psychiatric disorders.

Lead Optimization for Metabolic Stability

In lead optimization campaigns, this compound can serve as a direct replacement for metabolically labile non-fluorinated piperidine alcohols. The gem-difluoro motif acts as a metabolic shield [1], likely reducing clearance and extending half-life. This allows medicinal chemists to address high in vivo clearance issues without significantly altering molecular topology, preserving key binding interactions while improving pharmacokinetic properties [4]. This is especially valuable in programs where the piperidine alcohol moiety is a known site of oxidative metabolism.

Gem-Difluoroalkene Bioisostere Synthesis

This compound is a strategic intermediate for the preparation of gem-difluoroalkenes, which are established bioisosteres for metabolically unstable aldehydes, ketones, and amides . The hydroxyl group provides a convenient synthetic handle for further functionalization (e.g., oxidation, sulfonation, or coupling reactions) , enabling the rapid generation of a diverse array of fluorinated piperidine derivatives. This positions it as a valuable tool for medicinal chemistry groups focused on building fragment libraries or exploring novel bioisosteric replacements in their lead series.

Application
Selection Property
Validation Focus
CNS drug discovery programs
Gem-difluoro basicity/lipophilicity modulation
pKa and LogP CNS MPO alignment
Lead optimization for metabolic clearance
Gem-difluoro metabolic shielding at alpha-carbon
Microsomal stability and turnover rate
Gem-difluoroalkene bioisostere synthesis
Hydroxyl handle for functionalization
Synthetic route compatibility and yield

Technical Documentation Hub

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